REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7]>O.CC(C)=O>[CH3:1][C:2]1[C:3](=[O:11])[C:4]([CH3:10])=[C:5]([CH3:9])[C:6](=[O:7])[CH:8]=1
|
Name
|
ferric chloride
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
At the end of this time, it was concentrated to about one half of its original volume
|
Type
|
ADDITION
|
Details
|
the concentrate was mixed with water
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with water and with a saturated aqueous solution of sodium chloride, in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after which it was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography through silica gel
|
Type
|
ADDITION
|
Details
|
by volume mixture of ethyl acetate and hexane as the eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(=C(C(C1)=O)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |